(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy Application
The compound, as a derivative of benzenesulfonamide substituted zinc(II) phthalocyanine, has potential applications in photodynamic therapy for cancer treatment. Its properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, make it useful for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Cell Adhesion
Compounds similar to (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide have shown inhibitory effects on the expression of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. This inhibition can decrease the adherence of neutrophils to activated endothelial cells, which has implications in the treatment of inflammation (Boschelli et al., 1995).
Anticancer Activity
Several studies have shown that derivatives of this compound exhibit anticancer activity. For instance, Co(II) complexes with similar compounds have been tested for in vitro cytotoxicity in human breast cancer cell lines, showing potential as anticancer agents (Vellaiswamy & Ramaswamy, 2017).
Application in Photodynamic Therapy and Anticancer Activity
Another significant application is the development of derivatives for photodynamic therapy and as anticancer agents. These derivatives, through their complex molecular structure, can be effective in treating various types of cancers by targeting specific pathways or mechanisms in cancer cells (Yılmaz et al., 2015).
Antimicrobial Activities
Compounds structurally related to this compound have demonstrated antimicrobial activities. This includes effectiveness against a variety of Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Mondal et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-15-6-4-5-13-25(15)31(27,28)18-10-7-16(8-11-18)21(26)23-22-24(2)19-12-9-17(29-3)14-20(19)30-22/h7-12,14-15H,4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYIHMXBOAGJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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